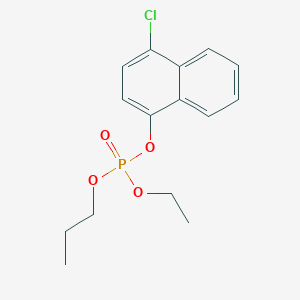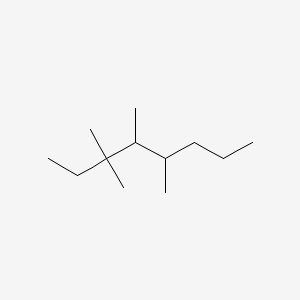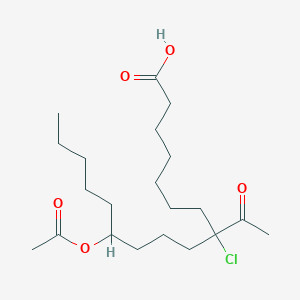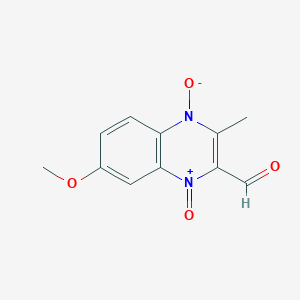
2-Formyl-7-methoxy-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinoxalinecarboxaldehyde, 7-methoxy-3-methyl-, 1,4-dioxide is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 1,4-dioxide functional group in this compound adds to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarboxaldehyde, 7-methoxy-3-methyl-, 1,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of a suitable catalyst to form the quinoxaline ring. Subsequent oxidation steps introduce the 1,4-dioxide functionality. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Quinoxalinecarboxaldehyde, 7-methoxy-3-methyl-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 1,4-dioxide group to other functional groups.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with different oxidation states .
Scientific Research Applications
2-Quinoxalinecarboxaldehyde, 7-methoxy-3-methyl-, 1,4-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Research has shown its potential as an anticancer agent due to its ability to induce DNA damage in cancer cells.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Quinoxalinecarboxaldehyde, 7-methoxy-3-methyl-, 1,4-dioxide involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) that cause oxidative stress and damage to cellular DNA. This mechanism is particularly relevant in its anticancer and antimicrobial activities. The molecular targets include DNA, enzymes involved in oxidative stress response, and cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound without the 1,4-dioxide functionality.
Quinoxaline-2-carboxylic acid: A derivative with a carboxylic acid group.
7-Methoxy-3-methylquinoxaline: A similar compound without the 1,4-dioxide group.
Uniqueness
2-Quinoxalinecarboxaldehyde, 7-methoxy-3-methyl-, 1,4-dioxide is unique due to the presence of both the methoxy and methyl groups along with the 1,4-dioxide functionality. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
62053-76-3 |
|---|---|
Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
7-methoxy-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carbaldehyde |
InChI |
InChI=1S/C11H10N2O4/c1-7-11(6-14)13(16)10-5-8(17-2)3-4-9(10)12(7)15/h3-6H,1-2H3 |
InChI Key |
RWLDZKTTZVYHLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=O)C2=C(N1[O-])C=CC(=C2)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


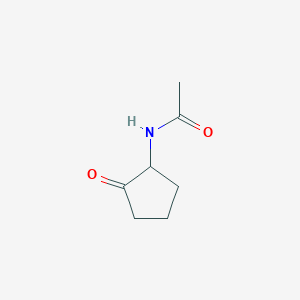
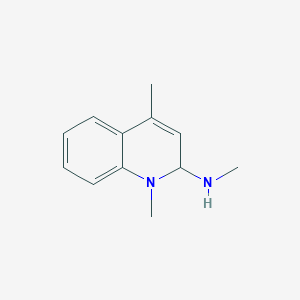
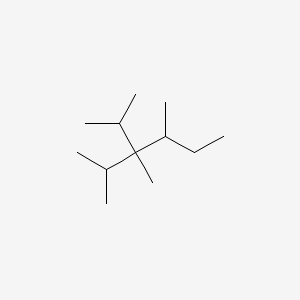
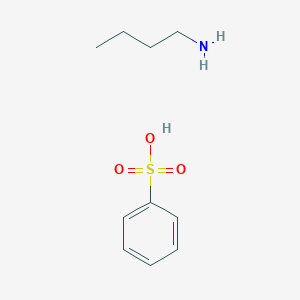
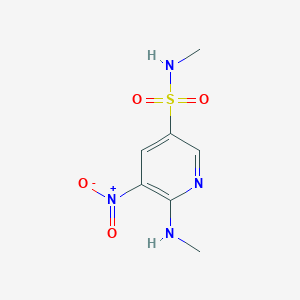
![Piperidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]-](/img/structure/B14541849.png)

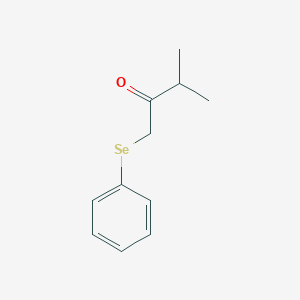
![3-{2,2-Dimethyl-1-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14541870.png)
![[3-(2,5-Dimethyl-1H-imidazol-1-yl)propyl]carbamodithioic acid](/img/structure/B14541875.png)
![1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14541890.png)
